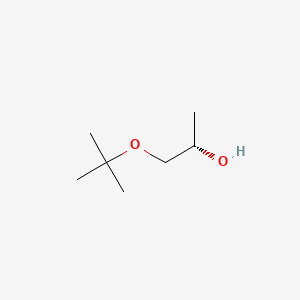

(2S)-1-tert-Butoxypropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCZPFJGIXHZMB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654646 | |

| Record name | (2S)-1-tert-Butoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136656-76-3 | |

| Record name | (2S)-1-tert-Butoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-tert-Butoxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2S)-1-tert-Butoxypropan-2-ol chemical structure and stereochemistry

An In-depth Technical Guide to (2S)-1-tert-Butoxypropan-2-ol: Structure, Stereochemistry, and Synthetic Utility

Introduction: A Versatile Chiral Synthon

This compound, a member of the propylene glycol monoalkyl ether family, is an organic compound of significant interest in modern synthetic chemistry.[1][2] Identified by its CAS Number 136656-76-3, this molecule possesses the chemical formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol .[3][4] It exists as a clear, colorless liquid with a characteristic eucalyptus-like ethereal odor.[1][3][5] While its racemic form, 1-tert-butoxy-2-propanol, finds broad application as an industrial solvent in coatings, cleaners, and inks due to its favorable solvency and lower toxicity profile compared to ethylene glycol ethers, the true value of the enantiomerically pure (2S) form lies in its application as a sophisticated chiral building block.[1][2][6]

The presence of a defined stereocenter at the C-2 position, combined with the sterically demanding tert-butoxy group, makes this compound a valuable starting material for the stereoselective synthesis of complex chiral molecules, particularly pharmaceutical intermediates.[7] Its utility is predicated on the fundamental principle that biological systems are inherently chiral, and the therapeutic efficacy of many drugs is dependent on a single enantiomer.[8] This guide provides a detailed exploration of the chemical structure, stereochemistry, synthesis, and application of this pivotal chiral synthon for researchers and professionals in drug development and organic synthesis.

PART 1: Molecular Structure and Stereochemistry

The defining feature of this compound is its chirality, which originates from the stereogenic center at the second carbon atom (C-2). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a tert-butoxymethyl group (-CH₂OC(CH₃)₃).

Assigning the (S)-Configuration

The "S" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

Priority Assignment: The atoms directly attached to the chiral center (C-2) are ranked by atomic number.

-

Oxygen (-OH): Priority 1 (highest atomic number)

-

Carbon of the -CH₂O- group: Priority 2

-

Carbon of the -CH₃ group: Priority 3

-

Hydrogen (-H): Priority 4 (lowest atomic number)

-

-

Spatial Orientation: When the molecule is viewed with the lowest priority group (Hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the stereocenter as having the (S)-configuration.

The steric bulk of the tert-butyl group is a key feature, influencing the molecule's reactivity and its ability to direct the stereochemical outcome of subsequent reactions when used as a chiral auxiliary or building block.[7]

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Buy this compound | 136656-76-3 [smolecule.com]

- 4. Buy 1-Tert-butoxy-2-propanol | 57018-52-7 [smolecule.com]

- 5. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chiral Building Blocks Selection - Enamine [enamine.net]

Introduction: The Strategic Importance of (2S)-1-tert-Butoxypropan-2-ol

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (2S)-1-tert-Butoxypropan-2-ol

This compound is a valuable chiral building block in the landscape of pharmaceutical and fine chemical synthesis. Its utility stems from the presence of a defined stereocenter at the C-2 position and a sterically demanding tert-butoxy group, which together enable highly stereoselective transformations.[1] This molecule serves as a key intermediate in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The commercial product, often referred to as propylene glycol mono-tert-butyl ether (PGTBE), is primarily the α-isomer, 1-tert-butoxypropan-2-ol.[2][3][4][5] The critical challenge for synthetic chemists is not merely the construction of its chemical framework but the precise control of its stereochemistry to produce the (S)-enantiomer in high purity.

This guide provides a comprehensive overview of the three principal strategies for achieving this goal: Asymmetric Synthesis , Kinetic Resolution , and Chiral Pool Synthesis . We will delve into the theoretical underpinnings of each approach, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific objectives, whether for lab-scale discovery or industrial-scale production.

Part I: Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired chiral center from a prochiral substrate by employing a chiral catalyst or reagent. This approach is often elegant and efficient, directly generating the target enantiomer without the need to separate it from its mirror image.

Method 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol

A cornerstone of modern asymmetric synthesis, the Sharpless Asymmetric Epoxidation (SAE) provides a powerful and predictable method for converting prochiral allylic alcohols into enantiomerically enriched 2,3-epoxyalcohols.[6] The reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[7][8][9] The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation; for the synthesis of (2S)-glycidol, the precursor to our target molecule, L-(+)-diethyl tartrate is required.[6][7]

The overall workflow involves two key transformations: the asymmetric epoxidation of allyl alcohol followed by the regioselective ring-opening of the resulting (2S)-glycidol with a tert-butyl nucleophile.

Caption: Workflow for the Sharpless Asymmetric Epoxidation route.

Step A: Sharpless Asymmetric Epoxidation of Allyl Alcohol [1][7]

-

Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL) and cool to -20 °C using a cryocooler or a CCl₄/dry ice bath.

-

Add titanium(IV) isopropoxide (5.9 mL, 20 mmol) via syringe, followed by L-(+)-diethyl tartrate (4.1 mL, 24 mmol). Stir the resulting pale-yellow solution for 10 minutes to allow for complex formation.

-

Substrate Addition: Add allyl alcohol (6.8 mL, 100 mmol) dropwise, ensuring the internal temperature is maintained below -15 °C.

-

Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (5.5 M in decane, 55 mL, 300 mmol) dropwise over 1-2 hours using a syringe pump. Causality Note: Slow addition is critical to control the reaction exotherm and prevent a decrease in enantioselectivity. Maintain the internal temperature at -20 °C throughout the addition.

-

Reaction Monitoring: Stir the mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a freshly prepared, cold 10% aqueous solution of tartaric acid (60 mL). Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (2S)-glycidol.

Step B: Ring-Opening of (2S)-Glycidol [1]

-

Base Preparation: In a separate flame-dried flask under nitrogen, dissolve potassium tert-butoxide (11.2 g, 100 mmol) in anhydrous tert-butanol (100 mL).

-

Nucleophilic Attack: Add the crude (2S)-glycidol from Step A, dissolved in a small amount of tert-butanol, dropwise to the stirred potassium tert-butoxide solution at room temperature.

-

Reaction: Heat the mixture to 50 °C and stir for 12-16 hours, monitoring by TLC until the glycidol is consumed.

-

Workup and Purification: Cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL) and diethyl ether (100 mL). Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

| Parameter | Typical Value | Source |

| Enantiomeric Excess (ee) | >94% | [10] |

| Overall Yield | ~70-80% | [10] |

Method 2: Asymmetric Reduction of 1-tert-Butoxypropan-2-one

An alternative asymmetric strategy involves the enantioselective reduction of the prochiral ketone, 1-tert-butoxypropan-2-one. This method is highly convergent, establishing the chiral center in a single chemical step. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane source.[11]

Caption: Workflow for the Asymmetric Ketone Reduction route.

-

Setup: To a flame-dried, nitrogen-purged flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5 mL, 5 mol%).

-

Borane Addition: Cool the flask to 0 °C and add borane-tetrahydrofuran complex (1.0 M in THF, 60 mL, 0.6 equivalents) dropwise. Stir for 10 minutes.

-

Substrate Addition: Add a solution of 1-tert-butoxypropan-2-one (13.0 g, 100 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes via syringe pump, maintaining the temperature at 0 °C. Causality Note: The ketone coordinates to the boron of the CBS catalyst, which activates it for reduction. The chiral framework of the catalyst sterically shields one face of the carbonyl, directing the intramolecular hydride delivery from the coordinated borane to the opposite face.

-

Reaction and Quench: Stir at 0 °C for 1-2 hours or until TLC indicates complete consumption of the ketone. Cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL).

-

Workup and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in diethyl ether (150 mL), wash with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Purify by vacuum distillation to obtain the target alcohol.

| Parameter | Typical Value | Source |

| Enantiomeric Excess (ee) | 90-98% | [11][12] |

| Yield | >90% | [12] |

| Catalyst Loading | 1-10 mol% | [12] |

Part II: Kinetic Resolution Strategy

Kinetic resolution operates on a racemic mixture, where a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, leaving the other, less reactive enantiomer enriched.[13] The theoretical maximum yield for the desired enantiomer (as the unreacted starting material) is 50%.

Method: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides.[14] It employs a chiral (salen)Co(III) complex to catalyze the enantioselective addition of water to one of the epoxide enantiomers.[15][16] To obtain this compound, we can apply this method to racemic propylene oxide. Using the (R,R)-Jacobsen catalyst, the (S)-propylene oxide is preferentially hydrolyzed to (S)-propane-1,2-diol, leaving the desired (R)-propylene oxide unreacted and in high enantiomeric purity.[17][18] This enantioenriched epoxide is then isolated and opened with tert-butoxide.

Caption: Workflow for the Hydrolytic Kinetic Resolution (HKR) route.

-

Catalyst Activation: To a flask, add (R,R)-(salen)Co(II) complex (0.2–0.5 mol%). Expose the flask to air for 30 minutes to allow for oxidation to the active Co(III) species.

-

Reaction Setup: Add racemic propylene oxide (1 equivalent) to the flask. Cool the mixture to 0 °C.

-

Resolution: Add water (0.5 equivalents) dropwise over 10-15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality Note: The chiral salen complex coordinates the epoxide and a water molecule, creating a chiral environment where the nucleophilic attack of water is highly accelerated for one enantiomer over the other.

-

Isolation: The reaction mixture consists of the unreacted, volatile (R)-propylene oxide and the non-volatile (S)-propane-1,2-diol. The enantioenriched (R)-propylene oxide can be directly distilled from the reaction mixture under atmospheric pressure.

-

Ring Opening: The collected (R)-propylene oxide is then subjected to ring-opening with potassium tert-butoxide as described in Part I, Method 1, Step B, to yield this compound.

| Parameter | Typical Value | Source |

| Enantiomeric Excess (ee) of Epoxide | >99% | [15][18] |

| Yield of Recovered Epoxide | 40-48% | [13] |

| Catalyst Loading | 0.2-2.0 mol% | [15] |

Part III: Chiral Pool Synthesis Strategy

Chiral pool synthesis leverages the abundance of naturally occurring, enantiomerically pure compounds, such as amino acids, carbohydrates, and hydroxy acids, as inexpensive starting materials.[19][20][21] For the synthesis of this compound, the readily available (S)-ethyl lactate is an ideal precursor, as it already contains the required stereocenter.[22]

Method: Four-Step Synthesis from (S)-Ethyl Lactate

This strategy involves a sequence of reliable, high-yielding reactions to transform (S)-ethyl lactate into the target molecule. The key is to manipulate the functional groups around the existing, immutable stereocenter. The pathway involves reduction of the ester to a diol, selective activation of the primary hydroxyl group, intramolecular cyclization to the chiral epoxide, and finally, regioselective ring-opening.

Caption: Workflow for the Chiral Pool Synthesis route from (S)-Ethyl Lactate.

-

Reduction: In a flame-dried flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous THF. Cool to 0 °C. Add a solution of (S)-ethyl lactate (1 equivalent) in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Cool to 0 °C and cautiously quench by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting salts and concentrate the filtrate to obtain crude (S)-propane-1,2-diol.

-

Selective Tosylation: Dissolve the crude diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise. Causality Note: At low temperatures, TsCl reacts preferentially with the less sterically hindered primary alcohol over the secondary alcohol. Stir at 0 °C for 4-6 hours. Quench with cold water and extract with ethyl acetate. Wash the organic layer with cold 1M HCl to remove pyridine, then with brine. Dry over Na₂SO₄ and concentrate to yield the crude tosylate.

-

Epoxidation: Dissolve the crude tosylate in methanol and add powdered potassium hydroxide (KOH, 1.5 equivalents). Heat the mixture to reflux for 2 hours. This effects an intramolecular Sₙ2 reaction (Williamson ether synthesis) to form (S)-propylene oxide. The volatile epoxide can be distilled directly from the reaction mixture.

-

Ring Opening: The collected (S)-propylene oxide is reacted with potassium tert-butoxide as described in Part I, Method 1, Step B, to furnish the final product.

| Step | Typical Yield |

| Reduction | >90% |

| Tosylation | ~85% |

| Epoxidation | ~80% |

| Ring Opening | >90% |

Part IV: Comparative Analysis and Method Selection

The choice of synthetic strategy depends on a balance of factors including scale, cost, available equipment, and the required level of enantiopurity.

| Feature | Sharpless Asymmetric Epoxidation | Jacobsen HKR | Chiral Pool Synthesis |

| Starting Materials | Allyl alcohol, (+)-DET (low cost) | Racemic propylene oxide (low cost) | (S)-Ethyl lactate (low cost) |

| Enantioselectivity | Excellent (>94% ee) | Superb (>99% ee) | Excellent (>99% ee, inherent) |

| Theoretical Yield | High (~100%) | Low (50% max) | High (~100%) |

| Overall Yield | Good (70-80%) | Moderate (~40-45%) | Good (50-60%) |

| Scalability | Good; requires cryogenic conditions | Excellent; runs at room temp. | Excellent; uses classical reactions |

| Operational Complexity | Moderate; requires handling of TBHP and cryogenic temperatures | Low; catalyst is robust and recyclable | Moderate; multi-step sequence |

| Best For... | High-throughput synthesis where high yield is prioritized and cryogenic setup is available. | Situations requiring the absolute highest enantiopurity, even at the cost of yield. | Cost-effective, large-scale production where the multi-step nature is manageable. |

-

For exploratory, lab-scale synthesis , the Asymmetric Reduction of the Ketone offers the most rapid and convergent route to the material.

-

For process development and scale-up , the Chiral Pool approach is often the most economically viable due to the low cost of the starting material and the use of robust, well-understood chemical transformations.

-

The Jacobsen HKR is the method of choice when the ultimate goal is to achieve the highest possible enantiomeric excess, and a lower yield is acceptable.

References

-

Title: Epoxidation of Allylic Alcohols Source: Chemistry LibreTexts URL: [Link]

-

Title: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-diols Source: PubMed URL: [Link]

-

Title: Sharpless Asymmetric Epoxidation Source: Dalal Institute URL: [Link]

-

Title: Sharpless epoxidation Source: Wikipedia URL: [Link]

-

Title: Sharpless Epoxidation Source: Organic Chemistry Portal URL: [Link]

-

Title: METHYL (S)-OXIRANE-2-CARBOXYLATE Source: Organic Syntheses URL: [Link]

-

Title: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols Source: ResearchGate URL: [Link]

-

Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]

-

Title: Enantioselective Reduction of Ketones Source: University of Liverpool URL: [Link]

-

Title: Enantioselective Reduction of Ketones Source: Organic Reactions URL: [Link]

-

Title: Kinetic resolution Source: Wikipedia URL: [Link]

-

Title: 1-tert-BUTOXYPROPAN-2-OL Source: IARC Publications URL: [Link]

-

Title: Some chemicals that cause tumours of the urinary tract in rodents Source: NCBI Bookshelf URL: [Link]

-

Title: 1-tert-Butoxy-2-propanol Source: PubChem URL: [Link]

-

Title: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid... Source: ResearchGate URL: [Link]

-

Title: Kinetic Resolutions Source: UT Southwestern Medical Center URL: [Link]

-

Title: Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes Source: YouTube URL: [Link]

-

Title: Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates Source: Keio University URL: [Link]

-

Title: CBS Reduction, Enantioselective Catalysis Source: YouTube URL: [Link]

-

Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: PubMed Central URL: [Link]

-

Title: Applications of Chiral Pool Starting Materials and Rearrangements in an Approach to Terpene Natural Products... Source: UC Berkeley - eScholarship.org URL: [Link]

-

Title: Formaldehyde, 2-butoxyethanol and 1-tert-butoxypropan-2-ol Source: PubMed Central URL: [Link]

-

Title: Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol Source: NCBI Bookshelf URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Sharpless Epoxidation [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. keio.elsevierpure.com [keio.elsevierpure.com]

- 20. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. escholarship.org [escholarship.org]

- 22. researchgate.net [researchgate.net]

An In-depth Spectroscopic Guide to (2S)-1-tert-Butoxypropan-2-ol: NMR, IR, and MS Analysis

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the structural and stereochemical purity of intermediates is paramount. Chiral molecules, which are non-superimposable on their mirror images, often exhibit vastly different pharmacological and toxicological profiles.[1] (2S)-1-tert-Butoxypropan-2-ol is a valuable chiral building block, prized for its role in the asymmetric synthesis of more complex active pharmaceutical ingredients (APIs). Its distinct structure, featuring a secondary alcohol and a bulky tert-butoxy ether group, necessitates rigorous analytical characterization to ensure identity, purity, and consistency.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein serve as a benchmark for researchers, quality control analysts, and process chemists working with this critical chiral intermediate. Our approach emphasizes not just the data itself, but the underlying principles and experimental rationale that ensure data integrity and trustworthy structural elucidation. The importance of chirality in drug design is a critical consideration, as different enantiomers can have varied biological activities.[2][3]

Molecular Structure and Key Features

This compound, with the chemical formula C₇H₁₆O₂, possesses a single stereocenter at the C2 position, conferring its chirality.[4] The molecule's structure is characterized by a propane backbone, a hydroxyl group at C2, and a tert-butoxy group at C1. This combination of functional groups results in a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound with key proton environments labeled for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For a chiral molecule like this compound, NMR confirms the connectivity and electronic environment of each atom, though it does not differentiate between enantiomers under standard achiral conditions.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing properties for moderately polar compounds and its single, well-characterized residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0.00 ppm for both ¹H and ¹³C spectra.[6][7]

-

Data Acquisition: Spectra are acquired on a 400 MHz (or higher) spectrometer. ¹H NMR requires a few scans, while ¹³C NMR, due to the low natural abundance of the ¹³C isotope, requires several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Table 1: ¹H NMR Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| c | ~1.15 | Doublet | 3H | -CH(OH)CH₃ |

| e | ~1.20 | Singlet | 9H | -OC(CH₃ )₃ |

| d | ~2.40 | Broad Singlet | 1H | -OH |

| a | ~3.20 - 3.40 | Doublet of Doublets (2 signals) | 2H | -OCH₂ - |

| b | ~3.85 | Multiplet | 1H | -CH (OH)CH₃ |

Data synthesized from available sources for 1-tert-butoxy-2-propanol.[4][5]

Interpretation of the ¹H NMR Spectrum:

-

Signal (e) at 1.20 ppm: This sharp singlet, integrating to 9 protons, is the unmistakable signature of the tert-butyl group. The nine protons are chemically equivalent and have no adjacent proton neighbors, hence the singlet multiplicity.

-

Signal (c) at 1.15 ppm: A doublet integrating to 3 protons corresponds to the methyl group at the C3 position. It is split into a doublet by the single proton on the adjacent chiral center (C2).

-

Signal (b) at 3.85 ppm: This multiplet, integrating to one proton, is assigned to the proton on the chiral carbon (C2). It is coupled to the three protons of the C3 methyl group and the two diastereotopic protons of the C1 methylene group, resulting in a complex splitting pattern.

-

Signals (a) around 3.20-3.40 ppm: The two protons on C1 are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and appear as two distinct signals, each split by the C2 proton into a doublet of doublets.

-

Signal (d) at 2.40 ppm: The hydroxyl proton appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. The broadness is due to chemical exchange with other protic species (including trace water) and the lack of observable coupling to the C2 proton.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~20.5 | -CH(OH)C H₃ | Aliphatic methyl carbon, slightly deshielded by proximity to the hydroxyl group. |

| ~27.5 | -OC(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[8][9] |

| ~66.0 | -C H(OH)CH₃ | The C2 carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen atom.[6] |

| ~73.5 | -OC (CH₃)₃ | The quaternary carbon of the tert-butyl group, deshielded by the ether oxygen. |

| ~76.0 | -OC H₂- | The C1 methylene carbon, deshielded by the adjacent ether oxygen. |

Data synthesized from available sources for 1-tert-butoxy-2-propanol.[5]

Interpretation of the ¹³C NMR Spectrum: The spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule. The assignments are based on established chemical shift ranges. The carbons directly attached to oxygen atoms (C1, C2, and the quaternary t-Bu carbon) are the most deshielded, appearing furthest downfield. The aliphatic methyl carbons appear furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is the modern method of choice for liquid samples. It requires minimal sample preparation—just a single drop of the neat liquid placed on the ATR crystal (typically diamond).

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected.

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic sp³) |

| 1100 - 1000 | Strong | C-O stretch (ether and secondary alcohol) |

Data synthesized from general spectroscopic principles and data for similar compounds.[5][10][11]

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is the strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol group involved in hydrogen bonding.

-

C-H Stretch: The sharp, strong peaks just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups.

-

C-O Stretch: A strong, distinct band in the "fingerprint region" around 1100 cm⁻¹ corresponds to the C-O stretching vibrations of both the ether linkage and the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial evidence for its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Sample Introduction: The liquid sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized and ionized.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Interpretation of the EI-Mass Spectrum: The molecular weight of C₇H₁₆O₂ is 132.20 g/mol .[4] The molecular ion peak (M⁺) at m/z = 132 may be weak or absent in the EI spectrum due to the instability of the parent ion. The most significant peaks arise from stable fragments.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z = 117 ([M-15]⁺) can occur from the cleavage of a methyl group from the tert-butyl moiety.

-

Alpha-Cleavage: Cleavage of the bond between C1 and C2 is unlikely. However, cleavage between C2 and C3 is favorable, leading to a fragment at m/z = 87 ([M-45]⁺, loss of CH(OH)CH₃) or a prominent base peak at m/z = 59 corresponding to the [CH₃CH=OH]⁺ fragment.

-

tert-Butyl Cation: The most characteristic fragmentation is the loss of the tert-butoxy group or formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺ , which gives a very strong signal at m/z = 57 . This is often the base peak in the spectrum.

-

Caption: Simplified key fragmentation pathways for this compound in EI-MS.

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on a logical workflow that integrates these spectroscopic techniques to build a complete structural profile.

Caption: Standard analytical workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and ether functional groups, and mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. Together, these techniques form a robust analytical package essential for quality assurance in the synthesis and application of this important chiral intermediate. While these methods confirm the constitution of 1-tert-butoxy-2-propanol, specialized techniques such as chiral chromatography or polarimetry are required to confirm the specific (2S)-enantiomeric purity.[12][13]

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][14][15][16][17][18]

-

PubChem. 1-tert-Butoxy-2-propanol. National Center for Biotechnology Information. [Link][4]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link][2]

-

SpectraBase. 1-tert-Butoxy-2-propanol NMR Spectrum. John Wiley & Sons, Inc. [Link][20]

-

Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link][12]

-

Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. PMC - PubMed Central. [Link][3]

-

Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. [Link][8]

-

Singh, S., et al. (2018). Probing the Intermolecular Interactions in Binary Liquid Mixtures of 1-Tert-butoxy-2-propanol with Amines. ResearchGate. [Link][10]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butan-2-ol analysis. [Link][6]

-

University of Michigan Engineering. (2022). Effectively Screening Drugs with Chiral Spectroscopy. YouTube. [Link][13]

-

Ardena. Chirality in drug development: from racemic mixtures to enantiopure substances. [Link][1]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link][7]

Sources

- 1. ardena.com [ardena.com]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 9. tert-Butanol(75-65-0) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Butanol [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 15. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 18. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 19. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

(2S)-1-tert-Butoxypropan-2-ol CAS number and nomenclature

An In-depth Technical Guide to (2S)-1-tert-Butoxypropan-2-ol: A Chiral Building Block for Advanced Synthesis

Introduction

This compound is a chiral organic compound belonging to the glycol ether family.[1] While its racemic form, 1-tert-butoxypropan-2-ol, serves as a versatile and safer solvent alternative to E-series glycol ethers in coatings, cleaners, and inks, the enantiomerically pure (2S) form holds significant value for researchers and drug development professionals as a chiral building block.[2][3][4] Its defined stereochemistry at the C2 position makes it an invaluable synthon for introducing chirality in the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of this compound, covering its precise nomenclature and CAS number, physicochemical properties, a detailed synthesis protocol, and its critical applications in the field of drug development and fine chemical synthesis.

Nomenclature and Chemical Identity

Precise identification is paramount in chemical synthesis to avoid ambiguity, especially when dealing with isomers. The compound is commonly known as propylene glycol mono-tert-butyl ether, but this name is non-specific and can refer to its structural isomer (2-tert-butoxypropan-1-ol) or the racemic mixture.[2][4] The nomenclature for the specific chiral entity is therefore critical.

-

IUPAC Name : (2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol[1]

-

Synonyms : tert-Butyl (S)-(-)-2-hydroxypropyl ether, (S)-1-tert-Butoxy-2-propanol

The "(2S)" designation specifies the stereochemical configuration at the second carbon atom of the propanol backbone, which is the chiral center. This specificity is the basis of its utility in asymmetric synthesis.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. It is a clear, colorless liquid with a characteristic mild, ethereal, or eucalyptus-like odor.[1][2][4]

| Property | Value | Source(s) |

| Physical State | Clear, colorless liquid | [1][7] |

| Boiling Point | 155.3 °C at 760 mmHg | [5] |

| Melting Point | -56 °C (for racemic mixture) | [7][8] |

| Density | 0.870–0.874 g/mL at 20-25 °C | [1][2] |

| Refractive Index | ~1.421 (n20/D) | [1][5] |

| Flash Point | 49.7 °C (Tag Closed-Cup) | [4][5] |

| Water Solubility | 18% by weight at 20 °C | [1][4] |

| logP (Octanol/Water) | 0.87 - 1.18 | [4][5] |

Its significant water solubility is attributed to the secondary hydroxyl group's ability to form hydrogen bonds.[1]

Synthesis Protocol: Acid-Catalyzed Etherification

The most common and industrially scalable method for producing 1-tert-butoxypropan-2-ol is the direct acid-catalyzed etherification of propylene glycol with isobutylene.[3] This process preferentially forms the desired α-isomer (1-tert-butoxypropan-2-ol) over the β-isomer (2-tert-butoxypropan-1-ol) because it is the thermodynamically favored product.[2][4] By carefully controlling reaction conditions, the α-isomer can be produced with >99% purity.[2][4] To obtain the enantiomerically pure (2S) form, (S)-propylene glycol is used as the starting material.

The use of a solid acid catalyst, such as Amberlyst-15 resin, is advantageous as it simplifies catalyst removal (via filtration) and minimizes corrosive waste streams, aligning with green chemistry principles.[3]

Experimental Workflow

Below is a detailed protocol for the laboratory-scale synthesis.

Materials:

-

(S)-Propylene Glycol

-

Isobutylene (liquefied or generated in situ)

-

Amberlyst-15 (or similar solid acid catalyst), pre-dried

-

Anhydrous diethyl ether or MTBE (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

High-pressure reactor (Parr autoclave or similar) equipped with a stirrer and temperature control

Procedure:

-

Catalyst Preparation: Activate the Amberlyst-15 resin by washing with methanol followed by drying under vacuum at 60-80 °C for several hours to remove moisture.

-

Reactor Charging: To a clean, dry high-pressure reactor, add (S)-propylene glycol and the dried Amberlyst-15 catalyst. A typical ratio is 5-10% catalyst by weight relative to the glycol.

-

Reactant Addition: Seal the reactor. Cool it to approximately 0-5 °C and carefully introduce a molar excess of liquefied isobutylene. An excess of isobutylene is used to drive the reaction towards the product.

-

Reaction Execution: Heat the sealed reactor to 60-90 °C. The internal pressure will rise due to the vapor pressure of isobutylene. Maintain stirring for 4-8 hours. Monitor the reaction progress by taking small aliquots (if possible) and analyzing via Gas Chromatography (GC).

-

Work-up and Purification:

-

Cool the reactor to room temperature and slowly vent the excess isobutylene in a fume hood.

-

Filter the reaction mixture to remove the solid Amberlyst-15 catalyst. The catalyst can be washed, dried, and reused.

-

Transfer the crude liquid to a separatory funnel. Dilute with diethyl ether or MTBE and wash with saturated sodium bicarbonate solution to neutralize any leached acidic residues, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Final Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its role as a chiral building block.[9][10][11] In drug development, producing a single enantiomer of a drug is often crucial, as different enantiomers can have vastly different pharmacological activities or toxicities. This molecule provides a pre-existing, stereochemically defined center that can be incorporated into a larger target molecule.

Mechanism of Chirality Transfer: The utility of this compound stems from two key features:

-

The Chiral Center: The stereocenter at C2 is robust and does not typically racemize under standard reaction conditions.

-

The Hydroxyl Group: The secondary alcohol is a versatile functional handle. It can be easily converted into other functional groups (e.g., tosylate, mesylate, azide, halide) to serve as an electrophilic site for nucleophilic substitution (Sₙ2) reactions. Such reactions proceed with an inversion of stereochemistry, predictably yielding the (R) configuration at that center in the product.

This predictable stereochemical outcome is the cornerstone of its application. For example, it is used for the preparation of AZT (Azidothymidine) conjugates, where alkoxypropanols are incorporated into the lipid portion of the molecule.

Logical Framework for Application

The following diagram illustrates how this chiral building block is used to create a new, more complex chiral molecule with a defined stereocenter.

Caption: Logical workflow for using this compound in synthesis.

Safety and Handling

While considered a safer alternative to many E-series glycol ethers, 1-tert-butoxypropan-2-ol is a combustible liquid and requires appropriate handling.[2][7] It is incompatible with strong oxidizing agents, acids, and dehydrating agents.[7][8] Prolonged exposure to air can lead to the formation of peroxides. The International Agency for Research on Cancer (IARC) has classified the racemic mixture as Group 2B, meaning it is possibly carcinogenic to humans, based on animal studies.[7][12] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is more than just a solvent; it is a high-value chiral intermediate essential for modern asymmetric synthesis. Its well-defined stereochemistry and versatile functional group provide a reliable and predictable route for introducing chirality into complex molecules, making it a critical tool for researchers and professionals in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and reaction pathways is key to leveraging its full potential in the development of next-generation chemical entities.

References

-

LookChem. This compound. Available at: [Link]

-

PubChem. 1-tert-Butoxy-2-propanol. Available at: [Link]

-

IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. Available at: [Link]

-

PubChem. 1-(2-Butoxypropoxy)propan-2-ol. Available at: [Link]

-

Chemcasts. 1-tert-butoxy-2-propanol (CAS 57018-52-7) Properties. Available at: [Link]

-

ChemBK. 1-tert-butoxy-2-propanol. Available at: [Link]

-

LabSolutions. 1-(tert-Butoxy)-2-propanol. Available at: [Link]

-

Chem-Tools. This compound. Available at: [Link]

-

National Center for Biotechnology Information. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. Available at: [Link]

-

PubChem. Tert-butyl 2-hydroxypropanoate. Available at: [Link]

-

Wikipedia. tert-Butyl hydroperoxide. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]

-

PubMed. Formaldehyde, 2-butoxyethanol and 1-tert-butoxypropan-2-ol. Available at: [Link]

-

E-Limit. 1-tert-Butoxypropan-2-ol. Available at: [Link]

-

Amerigo Scientific. Chemical Building Blocks. Available at: [Link]

Sources

- 1. Buy this compound | 136656-76-3 [smolecule.com]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-TERT-BUTOXY-2-PROPANOL CAS#: 57018-52-7 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chem-tools.com [chem-tools.com]

- 10. chemscene.com [chemscene.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. E-Limit [elimit.online.worksafebc.com]

(2S)-1-tert-Butoxypropan-2-ol: A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Strategic Value of (2S)-1-tert-Butoxypropan-2-ol in Chiral Synthesis

This compound, a chiral building block of significant interest, has emerged as a valuable intermediate in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a single stereocenter and two distinct functional groups—a secondary alcohol and a bulky tert-butyl ether—provides a unique combination of reactivity and steric influence that can be strategically exploited in asymmetric synthesis.[3] This guide offers an in-depth exploration of the commercial availability, synthesis, quality control, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective use in a laboratory setting. It is a colorless liquid with a characteristic ethereal odor.[3][4]

| Property | Value | References |

| CAS Number | 136656-76-3 | [5][6] |

| Molecular Formula | C₇H₁₆O₂ | [3][5] |

| Molecular Weight | 132.20 g/mol | [5] |

| Boiling Point | 155.3 °C at 760 mmHg | [5][7] |

| Density | 0.89 g/cm³ | [5][7] |

| Flash Point | 49.7 °C | [5][7] |

| Solubility | Soluble in water (18% at 20°C) and miscible with many organic solvents.[3][4] | |

| Refractive Index | 1.421 | [5][7] |

Commercial Availability and Supplier Landscape

The accessibility of high-purity this compound is a critical factor for its application in research and development. Several chemical suppliers offer this chiral building block in various grades and quantities.

| Supplier | Product Name/Grade | Purity | Available Quantities |

| American Custom Chemicals Corporation | (S)-1-TERT-BUTOXY-2-PROPANOL | 95.00% | 1g |

| China Skyrun Industrial Co., Ltd. | This compound (Industrial/Pharmaceutical Grade) | Not specified | Bulk quantities |

| LookChem | This compound | 97% (from raw suppliers) | Varies |

| Smolecule | This compound | In Stock | Not specified |

| Tokyo Chemical Industry (TCI) | 1-(tert-Butoxy)-2-propanol | >98.0% (GC) | 25mL, 500mL |

| CPAChem | 1-tert-Butoxy-2-propanol | Certified Reference Material | 100mg |

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

The following diagram illustrates a typical supply chain for acquiring this compound for research purposes.

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 136656-76-3 [smolecule.com]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. echemi.com [echemi.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Safe Handling of (2S)-1-tert-Butoxypropan-2-ol for Research and Development Applications

Introduction: The Role of Chirality and the Imperative of Safety

In the field of modern drug discovery and development, the stereochemical precision of molecular architecture is not merely an academic detail; it is a fundamental determinant of therapeutic efficacy and patient safety.[1][2] Chiral building blocks, such as (2S)-1-tert-Butoxypropan-2-ol, are instrumental in constructing enantiomerically pure drug candidates, which can exhibit significantly improved pharmacological profiles and reduced side effects compared to their racemic counterparts.[3][4] The United States Food and Drug Administration (FDA) has established guidelines that underscore the importance of understanding and controlling stereochemistry early in the drug development process, making proficiency in the handling of such chiral intermediates a prerequisite for innovation.[2]

This guide provides an in-depth, technically-focused framework for the safe handling of this compound. As a Senior Application Scientist, the causality behind each safety protocol is emphasized, moving beyond simple instruction to instill a deep-seated culture of safety. It is important to note that while this document pertains to the (2S)-enantiomer, the majority of available safety and toxicological data has been generated for the racemic mixture, 1-tert-butoxy-2-propanol (also known as propylene glycol mono-t-butyl ether, PGTBE).[5][6] This data is considered broadly applicable to the single enantiomer in the absence of stereospecific toxicological studies.

Section 1: Core Chemical and Physical Characteristics

Understanding the fundamental properties of a substance is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| Synonyms | (S)-1-TERT-BUTOXY-2-PROPANOL | [7] |

| CAS Number | 136656-76-3 | [7][8] |

| Molecular Formula | C₇H₁₆O₂ | [5][6] |

| Molecular Weight | 132.20 g/mol | [5][6][9] |

| Appearance | Colorless liquid with a characteristic ethereal or camphor-like odor | [5][6][10] |

| Boiling Point | 151 - 155.3 °C | [5][6][7] |

| Flash Point | 44.4 °C (open cup) to 49.7 °C | [5][7][10] |

| Density | 0.87 - 0.89 g/cm³ | [6][7] |

| Vapor Pressure | 2.7 - 4.7 mmHg at 20-25 °C | [6][10] |

| Solubility | Soluble in water | [6] |

Section 2: Primary Hazard Profile

A comprehensive risk assessment begins with a clear identification of the primary hazards. For this compound, the key risks can be summarized as follows:

-

Flammable Liquid and Vapor: The flash point of ~44°C indicates that this material can form ignitable vapor/air mixtures at moderately elevated temperatures.[5][11]

-

Serious Eye Irritant: This is the most consistently reported acute health hazard. Direct contact with the liquid or concentrated vapors can cause severe irritation, pain, and redness.[5][10][11][12]

-

Potential Carcinogen: The International Agency for Research on Cancer (IARC) has classified 1-tert-butoxypropan-2-ol as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9][10][13] This classification necessitates stringent exposure controls to minimize long-term health risks.

-

Peroxide Formation Hazard: As a glycol ether, this compound can form explosive peroxides upon prolonged exposure to air and light.[5][11] This is a critical chemical reactivity hazard that requires specific management protocols, particularly for aged containers or prior to distillation.[5][11]

-

Inhalation and Skin Exposure Risk: The substance can be absorbed into the body through inhalation of its vapor and may cause respiratory irritation.[5][11][12] While generally considered a mild skin irritant, prolonged contact should be avoided, and protective gloves are essential.[5][10]

Section 3: Causality-Based Hazard Analysis

Flammability and Reactivity

The flammability of this compound is a function of its vapor pressure and flash point. Above 44°C, sufficient vapor is generated to form an explosive mixture with air.[5][11] The causality is clear: an ignition source (spark, open flame, hot surface) introduced into this environment can lead to a flashback or explosion. Therefore, all handling procedures must be grounded in the rigorous exclusion of ignition sources.

The most insidious chemical hazard is the potential for peroxide formation. Ethers, including this compound, react with atmospheric oxygen in a free-radical chain reaction, particularly when exposed to light, to form hydroperoxides and peroxides. These peroxide compounds are often unstable and can decompose explosively when subjected to heat, friction, or mechanical shock. This is why it is imperative to store the material in tightly sealed, opaque containers and to test for peroxides before any operation involving heating, such as distillation.[5][11]

Toxicological Profile and Health Hazards

The serious eye irritation potential stems from the chemical's ability to disrupt the delicate tissues of the cornea.[10] The IARC Group 2B classification is based on sufficient evidence of carcinogenicity in experimental animals.[13] While the mechanism is complex, the implication for researchers is that exposure must be minimized to a level that is as low as reasonably achievable (ALARA). Inhalation can lead to central nervous system effects such as dizziness and drowsiness, as the compound is absorbed into the bloodstream and distributed systemically.[9]

Section 4: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" provides a systematic framework for minimizing risk, prioritizing the most effective measures.

Caption: Hierarchy of Controls Workflow.

Engineering Controls

The primary method for controlling exposure is to handle the material in a properly functioning chemical fume hood.[5] This provides local exhaust ventilation, capturing vapors at the source and preventing them from entering the laboratory environment. For any procedures that involve heating above the flash point or handling larger quantities, the use of a closed system and explosion-proof electrical equipment is mandatory.[5][11][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn for splash hazards. | Protects against the severe eye irritation hazard.[5][11][12] |

| Hand | Nitrile rubber gloves. Check manufacturer's data for breakthrough times. | Prevents skin contact and absorption.[5][14] |

| Body | Standard laboratory coat. For larger quantities or significant splash risk, a chemically resistant apron is recommended. | Protects skin and personal clothing from contamination. |

| Respiratory | Not typically required for small-scale use in a fume hood. If vapors/aerosols are generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] | Prevents inhalation of vapors, which can cause respiratory irritation and systemic effects.[12] |

Section 5: Standard Operating Procedures (SOPs)

General Handling Protocol

-

Pre-Handling Assessment: Review this guide and the Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.

-

Work Area Preparation: Conduct all manipulations within a chemical fume hood. Remove all potential ignition sources from the immediate area.[5][12]

-

Grounding: For transfers between metal containers, ensure both containers are grounded and bonded to prevent static electricity discharge.

-

Dispensing: Use only non-sparking tools for opening and closing containers.[12] Dispense the liquid carefully to avoid splashing.

-

Post-Handling: Tightly close the container immediately after use.[12] Decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[12][15]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated, fireproof area.[5][11][12]

-

Container: Keep in the original, tightly sealed container.

-

Segregation: Crucially, store separately from strong oxidizing agents and strong acids.[5][11][16]

-

Access: Store in a locked cabinet or area to restrict access to authorized personnel.[12]

Peroxide Detection and Management Protocol

This protocol is critical for preventing accidents involving aged material.

-

Visual Inspection: Before opening, inspect the container for signs of peroxide formation, such as crystal formation around the cap or discoloration. Do not move or open the container if peroxides are suspected.

-

Testing: For containers that have been open or stored for more than 12 months, test for peroxides before use. This can be done using commercially available peroxide test strips.

-

Procedure: In a fume hood, dip the test strip into the liquid. Compare the resulting color to the chart provided with the strips.

-

Action: If peroxides are detected at a concentration >100 ppm, the material is unsafe for heating or distillation. Consult with your institution's Environmental Health and Safety (EHS) department for procedures on peroxide quenching and disposal. Do not attempt to distill or concentrate material containing peroxides. [5][11]

Section 6: Emergency Response Protocols

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[5][12]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or physician.[12]

-

Ingestion: Rinse mouth with water. Give one or two glasses of water to drink. Do NOT induce vomiting. Seek medical attention.[5][11]

Accidental Release (Spill) Response

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Isolate and Ventilate: Remove all ignition sources.[5][11] Ensure the area is well-ventilated (fume hood).

-

Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[5][11]

-

Collect: Use non-sparking tools to collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[5][12]

-

Decontaminate: Clean the spill area thoroughly.

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][11]

-

Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[16]

References

-

ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. (2021). International Labour Organization (ILO) and World Health Organization (WHO). [Link]

-

ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Inchem.org. [Link]

-

SAFETY DATA SHEET: Tert-Butanol. (2017). OSHA/HCS. [Link]

-

1-tert-Butoxy-2-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

1-tert-BUTOXYPROPAN-2-OL. (2006). IARC Publications, Volume 88. [Link]

-

SDS: 1-(1-butoxypropan-2-yloxy)propan-2-ol. (2017). InKemia Green Chemicals, Inc.[Link]

-

This compound. LookChem. [Link]

-

SAFETY DATA SHEET: tert-Butanol. (2025). Penta chemicals. [Link]

-

The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Safety Data Sheet: 3-butoxypropan-2-ol. Carl ROTH. [Link]

-

The Significance of Chirality in Drug Design and Development. (2013). PubMed Central, National Institutes of Health. [Link]

-

Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. (2006). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 88, NCBI Bookshelf. [Link]

-

1-(2-Butoxypropoxy)propan-2-ol. PubChem, National Center for Biotechnology Information. [Link]

-

n-Butoxy-2-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl alcohol. Wikipedia. [Link]

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL [chemicalsafety.ilo.org]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 7. lookchem.com [lookchem.com]

- 8. 136656-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL [inchem.org]

- 12. cochise.edu [cochise.edu]

- 13. Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.se [fishersci.se]

Solubility profile of (2S)-1-tert-Butoxypropan-2-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2S)-1-tert-Butoxypropan-2-ol in Organic Solvents

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound, a chiral propylene glycol ether, is a colorless liquid with a mild, ethereal odor.[1] Its unique molecular structure, possessing both a hydrophilic hydroxyl group and a lipophilic tert-butoxy group, imparts an amphiphilic character, making it an effective solvent and coupling agent.[2] This dual nature allows it to be miscible with a wide range of organic solvents while also exhibiting partial solubility in water.[3][4] In the realm of drug development, understanding the solubility of an excipient like this compound is paramount for formulation design, ensuring drug stability, and optimizing bioavailability.[5] This guide provides the foundational knowledge and practical tools to comprehensively assess its solubility in various organic media.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | [6] |

| Molecular Weight | 132.20 g/mol | [6] |

| CAS Number | 57018-52-7 | [6] |

| Appearance | Colorless liquid | [7] |

| Odor | Mild, ethereal | [7] |

| Boiling Point | 143-145 °C | [8] |

| Melting Point | -56 °C | [8] |

| Density | 0.874 g/mL at 20 °C | [8] |

| Water Solubility | Appreciable; >=10 g/100mL at 19°C | [9][10] |

| Refractive Index | 1.413 at 20 °C | [8] |

| Vapor Pressure | 0.64 kPa at 20 °C | [9] |

| Flash Point | 44.4 °C (open cup) | [9] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This concept is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules. The key interactions at play are:

-

Hydrogen Bonding: The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The ether linkage and the hydroxyl group create a molecular dipole, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar tert-butyl group and the propyl backbone contribute to van der Waals forces, which are the primary mode of interaction with nonpolar solvents like hydrocarbons.

The balance of these forces dictates the extent of solubility. For instance, in a polar protic solvent like ethanol, strong hydrogen bonding between the solute and solvent molecules will lead to high miscibility. Conversely, in a nonpolar solvent like hexane, only the weaker van der Waals forces are at play, which may result in lower, though likely still complete, miscibility due to the compound's significant nonpolar character.

Sources

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. researchgate.net [researchgate.net]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. Buy 1-Tert-butoxy-2-propanol | 57018-52-7 [smolecule.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. CAS 57018-52-7: 1-tert-Butoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 7. Thermodynamic and Spectral Studies of Molecular Interactions in Binary Liquid Mixtures of 1-Butoxy-2-propanol with 1-Alcohols | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. guidechem.com [guidechem.com]

Thermochemical properties of (2S)-1-tert-Butoxypropan-2-ol

An In-depth Technical Guide to the Thermochemical Properties of (2S)-1-tert-Butoxypropan-2-ol

Executive Summary

This compound, a P-series propylene glycol ether, is a versatile solvent with significant applications in the pharmaceutical and chemical industries.[1] A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing manufacturing scale-up, and guaranteeing product quality and stability. This guide provides a comprehensive analysis of the key thermochemical characteristics of this compound, including its enthalpy of formation, enthalpy of combustion, and heat capacity. We present detailed, field-proven experimental protocols for the determination of these properties using Differential Scanning Calorimetry (DSC) and Bomb Calorimetry. Furthermore, this document elucidates the critical role of these thermochemical data in the context of pharmaceutical development, with a focus on thermal hazard assessment and the prevention of thermal runaway reactions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the thermodynamic behavior of this important solvent.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Development

This compound, also known as propylene glycol mono-tert-butyl ether (PGTBE), belongs to the "P-series" of glycol ethers, which are generally recognized for having a more favorable toxicity profile compared to their "E-series" counterparts.[1] Its amphiphilic nature makes it an effective solvent in a variety of applications, including coatings, cleaners, and, critically, in pharmaceutical formulations and synthesis.[1]

As pharmaceutical processes are scaled from the laboratory to pilot and full-scale manufacturing, the management of heat becomes a critical safety and operational concern.[2] The thermochemical properties of all components in a reaction mixture—solvents, reagents, intermediates, and final products—are essential inputs for a robust process safety assessment.[3] Key parameters such as the heat of reaction, heat capacity, and the potential for secondary decomposition reactions dictate the thermal risk of a process. This data is used to calculate the adiabatic temperature rise (ΔTad), which represents the maximum potential temperature increase in the event of a cooling failure.[2] An uncontrolled increase in temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially, potentially causing over-pressurization and vessel rupture.[3]

Therefore, for a scientist in drug development, the thermochemical data of a solvent like this compound is not merely academic; it is a fundamental requirement for designing safe, scalable, and robust chemical processes.[4][5]

Physicochemical and Thermochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | |

| Molecular Weight | 132.20 g/mol | |

| CAS Number | 57018-52-7 | |

| Appearance | Colorless liquid | |

| Boiling Point | 151 °C | |

| Melting Point | -56 °C | |

| Density | 0.87 g/cm³ at 25 °C | |

| Vapor Pressure | 2.7 mmHg at 25 °C | |

| Flash Point | 44.4 °C (Tag Closed-Cup) | |

| Molar Heat Capacity (liquid, Cp) | 257.831 kJ/(kmol·K) or J/(mol·K) | |

| Enthalpy of Vaporization (molar, ΔvapH) | 61.728 kJ/mol | |

| Standard Enthalpy of Formation (liquid, ΔfH°) | Not Experimentally Determined (Estimated) | |

| Standard Enthalpy of Combustion (liquid, ΔcH°) | Not Experimentally Determined (Estimated) |

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation, a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states, has not been experimentally reported for this compound. In such cases, computational methods and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimation.[6][7][8][9] These models use a large dataset of compounds with known properties to derive a correlation between molecular descriptors and the property of interest.[7] For context, the NIST WebBook provides gas-phase enthalpy of formation for a structurally related, more complex ether, 1-Tert-butoxy-3-propoxy-2-propanol, as -708 ± 3 kJ/mol.[10]

Standard Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released during the complete combustion of one mole of a substance with oxygen. This is a critical parameter for assessing the total energy that can be released in a worst-case scenario. While no direct value exists for the target molecule, data for similar glycol ethers can provide a reasonable estimate. For instance, propylene glycol methyl ether has an estimated heat of combustion of approximately -31.7 MJ/kg, which translates to about -2858 kJ/mol.[11] Generally, for isomeric alcohols and ethers, the ether will have a slightly more exothermic enthalpy of combustion.[12]

Experimental Determination of Thermochemical Properties

Accurate experimental data is the gold standard for process safety assessment. The following sections detail the methodologies for determining the heat capacity and enthalpy of combustion.

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry is a highly effective and widely used technique in the pharmaceutical industry for measuring the heat capacity of materials.[13][14][15][16] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing precise data on the energy required to raise the temperature of the substance.[14] This is crucial for calculating the adiabatic temperature rise of a reaction mixture.

Methodology Workflow for Heat Capacity Measurement

Caption: Workflow for determining heat capacity (Cp) using DSC.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. For heat capacity measurements, a sapphire standard is run under the same conditions as the sample to serve as a reference material with a well-known heat capacity.

-

Sample Preparation:

-

Tare an empty aluminum DSC pan with its lid.

-